molecular formula C25H22FN3O4 B11638498 (5E)-5-[(1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-[(1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11638498
M. Wt: 447.5 g/mol
InChI Key: NTJAFEFKGBVVJS-FYJGNVAPSA-N
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Description

The compound “(5E)-5-[(1-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE” is a complex organic molecule that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include 2-fluorophenylmethanol, 4-hydroxybenzaldehyde, and 2,5-dimethyl-1H-pyrrole. The key steps could involve:

    Formation of the pyrrole ring: This might be achieved through a condensation reaction.

    Methoxylation: Introduction of the methoxy group on the phenyl ring.

    Formation of the diazinane ring: This could involve cyclization reactions under specific conditions.

    Final assembly: Combining the intermediate products to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions could be used to modify the aromatic rings or the heterocyclic structure.

    Substitution: Electrophilic or nucleophilic substitution reactions could be employed to introduce new substituents.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound could be investigated for its potential as a pharmaceutical agent. Its interactions with biological targets could be studied to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, the compound might be explored for its potential as a drug candidate. Its efficacy, safety, and pharmacokinetics would be key areas of investigation.

Industry

In industry, the compound could be used in the development of new materials with specific properties. Its unique structure might impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other heterocyclic molecules with aromatic substituents. Examples could be:

  • (5E)-5-[(1-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE
  • (5E)-5-[(1-{4-[(2-BROMOPHENYL)METHOXY]PHENYL}-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and ring structures. This might impart unique chemical and physical properties, making it valuable for specific applications.

Properties

Molecular Formula

C25H22FN3O4

Molecular Weight

447.5 g/mol

IUPAC Name

(5E)-5-[[1-[4-[(2-fluorophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C25H22FN3O4/c1-15-12-18(13-21-23(30)27-25(32)28(3)24(21)31)16(2)29(15)19-8-10-20(11-9-19)33-14-17-6-4-5-7-22(17)26/h4-13H,14H2,1-3H3,(H,27,30,32)/b21-13+

InChI Key

NTJAFEFKGBVVJS-FYJGNVAPSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OCC3=CC=CC=C3F)C)/C=C/4\C(=O)NC(=O)N(C4=O)C

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OCC3=CC=CC=C3F)C)C=C4C(=O)NC(=O)N(C4=O)C

Origin of Product

United States

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